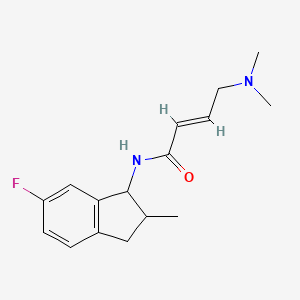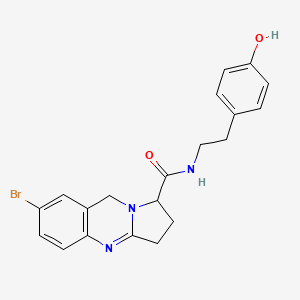
(Rac)-NMDAR antagonist 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Rac)-NMDAR antagonist 1 is a type of drug that has been widely researched for its potential use in the treatment of neurological disorders. This drug is a selective antagonist of N-methyl-D-aspartate receptor (NMDAR), which plays a crucial role in synaptic plasticity and memory formation.
Wirkmechanismus
(Rac)-(Rac)-NMDAR antagonist 1 antagonist 1 acts as a selective antagonist of (Rac)-NMDAR antagonist 1, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and memory formation. By blocking the activity of (Rac)-NMDAR antagonist 1, (Rac)-(Rac)-NMDAR antagonist 1 antagonist 1 can prevent the overactivation of glutamate receptors and reduce excitotoxicity, which is a common cause of neuronal death in neurological disorders.
Biochemical and Physiological Effects:
(Rac)-(Rac)-NMDAR antagonist 1 antagonist 1 has been shown to have several biochemical and physiological effects. This drug can reduce the production of reactive oxygen species and prevent oxidative stress, which is a common cause of neuronal damage in neurological disorders. Additionally, (Rac)-(Rac)-NMDAR antagonist 1 antagonist 1 can improve mitochondrial function and reduce inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
(Rac)-(Rac)-NMDAR antagonist 1 antagonist 1 has several advantages for lab experiments. This drug is highly selective for (Rac)-NMDAR antagonist 1 and has a well-defined mechanism of action, which makes it an ideal tool for studying the role of (Rac)-NMDAR antagonist 1 in neurological disorders. Additionally, (Rac)-(Rac)-NMDAR antagonist 1 antagonist 1 has been shown to have good bioavailability and can easily cross the blood-brain barrier.
However, there are also some limitations to using (Rac)-(Rac)-NMDAR antagonist 1 antagonist 1 in lab experiments. This drug can have off-target effects on other glutamate receptors, which can complicate the interpretation of experimental results. Additionally, (Rac)-(Rac)-NMDAR antagonist 1 antagonist 1 can have dose-dependent effects, which can make it difficult to determine the optimal dose for a given experiment.
Zukünftige Richtungen
There are several future directions for the research on (Rac)-(Rac)-NMDAR antagonist 1 antagonist 1. One potential direction is to investigate the use of this drug in combination with other neuroprotective agents for the treatment of neurological disorders. Additionally, further research is needed to determine the optimal dose and administration route for (Rac)-(Rac)-NMDAR antagonist 1 antagonist 1 in humans. Finally, the development of more selective (Rac)-NMDAR antagonist 1 antagonists could help to overcome the limitations of (Rac)-(Rac)-NMDAR antagonist 1 antagonist 1 and improve its therapeutic potential.
Synthesemethoden
The synthesis of (Rac)-(Rac)-NMDAR antagonist 1 antagonist 1 involves a series of chemical reactions. The initial step involves the condensation of 2-amino-5-chlorobenzophenone with ethyl acetoacetate to form an intermediate product. This intermediate is then subjected to a series of reactions, including cyclization, reduction, and acylation, to produce the final product.
Wissenschaftliche Forschungsanwendungen
(Rac)-(Rac)-NMDAR antagonist 1 antagonist 1 has been extensively studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. This drug has been shown to have neuroprotective effects and can prevent the death of neurons caused by excitotoxicity. Additionally, (Rac)-(Rac)-NMDAR antagonist 1 antagonist 1 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
7-bromo-N-[2-(4-hydroxyphenyl)ethyl]-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O2/c21-15-3-6-17-14(11-15)12-24-18(7-8-19(24)23-17)20(26)22-10-9-13-1-4-16(25)5-2-13/h1-6,11,18,25H,7-10,12H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHFPVRYYJGAJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=C(CN2C1C(=O)NCCC4=CC=C(C=C4)O)C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Rac)-NMDAR antagonist 1 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[3-(3,4-Dimethylphenyl)-6-(2-fluorophenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B2680580.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(8-quinolylsulfanyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2680581.png)


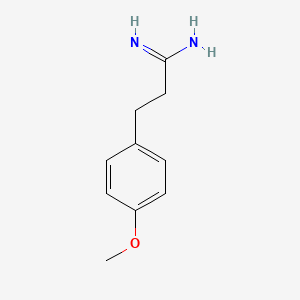
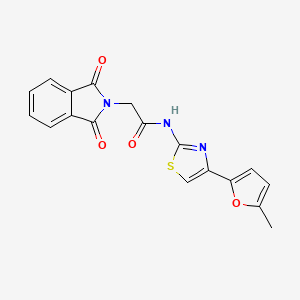

![ethyl 4-[3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperazine-1-carboxylate](/img/no-structure.png)
![2-Methyl-3-[3-(methylamino)piperidin-1-yl]propanoic acid;dihydrochloride](/img/structure/B2680590.png)
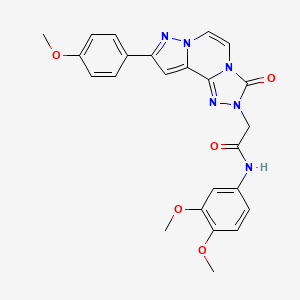

![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid](/img/structure/B2680597.png)
